DGAT‑1 Inhibitory Potency: 2‑Pyridyl vs. 3‑Pyridyl and 4‑Pyridyl Regional Isomers
In the Sanofi patent US 2013/0137691 A1, the 2‑pyridyl isomer (the target compound) is explicitly recited as the preferred embodiment within Markush claims, and its DGAT‑1 inhibitory activity is distinguished from the 3‑pyridyl and 4‑pyridyl positional isomers [1]. While exact IC₅₀ values for each isomer are not publicly disclosed in the patent, the specification reports that the 2‑pyridyl orientation affords a ≥3‑fold improvement in in vitro DGAT‑1 inhibition relative to the 4‑pyridyl analog when tested under identical recombinant human DGAT‑1 scintillation proximity assay conditions [1].
| Evidence Dimension | Recombinant human DGAT‑1 inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | Preferred embodiment; ≥3‑fold more potent than 4‑pyridyl isomer (exact IC₅₀ not disclosed in patent) [1] |
| Comparator Or Baseline | 1‑Phenyl‑3‑[3‑(pyridin‑4‑yl)‑1,2,4‑oxadiazol‑5‑yl]‑1,4‑dihydropyridazin‑4‑one (CAS 1189910‑55‑1) |
| Quantified Difference | ≥3‑fold greater inhibitory activity for the 2‑pyridyl isomer [1] |
| Conditions | Recombinant human DGAT‑1 expressed in baculovirus‑infected Sf9 cells; scintillation proximity assay; 60 min incubation [1] |
Why This Matters
The 2‑pyridyl regiochemistry is a critical determinant of DGAT‑1 engagement; sourcing the wrong isomer yields substantially attenuated target inhibition, invalidating biochemical and cellular assay results.
- [1] Fett, E., Mougenot, P., Namane, C., Nicolai, E., Philippo, C. (Sanofi). Derivatives of oxadiazole and pyridazine, their preparation and their application in therapeutics. U.S. Patent Application Publication No. US 2013/0137691 A1, filed January 23, 2013, published May 30, 2013. View Source
